molecular formula C14H18N2O4 B3356923 5-(dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione CAS No. 6952-43-8

5-(dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione

Cat. No.: B3356923
CAS No.: 6952-43-8
M. Wt: 278.3 g/mol
InChI Key: YIZCBUNMCOAVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione is a substituted imidazolidine-2,4-dione derivative characterized by a dimethoxymethyl group and a phenethyl substituent at the 5-position of the heterocyclic core. The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a nitrogen-containing heterocycle widely explored in medicinal chemistry due to its structural versatility and bioisosteric properties. The dimethoxymethyl group may enhance solubility compared to purely hydrophobic substituents, while the phenethyl chain could influence lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

5-(dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-12(20-2)14(11(17)15-13(18)16-14)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZCBUNMCOAVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1(C(=O)NC(=O)N1)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289438
Record name MLS002693317
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-43-8
Record name MLS002693317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693317
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phenethylamine with dimethoxymethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then cyclized with urea or a similar reagent to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dimethoxymethyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction can produce different reduced derivatives of the compound.

Scientific Research Applications

5-(Dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Analogs of Imidazolidine-2,4-dione Derivatives

Compound Name Substituents at 5-Position Key Biological Activity Reference
5-(4-Dimethylaminobenzyl)-imidazolidine-2,4-dione 4-Dimethylaminobenzyl Antidepressant (ED₅₀ = 17–42 mg/kg)
5-(1-Acetamidobenzyl)-5-methylimidazolidine-2,4-dione 1-Acetamidobenzyl + methyl Not specified (structural study)
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxyphenyl + methyl Early discovery (no data)
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione 2,4-Dimethylphenyl + methyl Discontinued (structural analog)
Target Compound Phenethyl + dimethoxymethyl Inferred from analogs This work

Substituent Impact:

  • Phenethyl vs.
  • Dimethoxymethyl vs. Methoxy : The dimethoxymethyl group (-CH(OCH₃)₂) may improve aqueous solubility relative to simple methoxy (-OCH₃) or hydrophobic alkyl substituents, balancing pharmacokinetic properties .

Antidepressant Activity:

  • Role of Substituents : Bulky aromatic groups (e.g., phenethyl) may enhance blood-brain barrier penetration, while electron-donating groups (e.g., methoxy) modulate receptor affinity .

Anticancer and Antidiabetic Activity (Thiazolidine-2,4-dione Analogs):

  • Thiazolidine-2,4-dione Derivatives : Showed inhibition of PTP-1B (antidiabetic target) and activity against colon (DLD-1, SW620) and breast (MDA-MB-231) cancer cell lines .
  • Substituent Trends: Propynyloxy and quinoline groups enhanced PTP-1B inhibition (IC₅₀ ~ µM), while methoxy groups reduced LOX inhibitory activity in thiazolidine derivatives .

SAR Insights for Target Compound:

  • Dimethoxymethyl could mitigate excessive lipophilicity, improving solubility for oral bioavailability .

Physicochemical and Pharmacokinetic Properties

Predicted Properties (Target Compound):

  • Molecular Weight : ~290–300 g/mol (estimated).
  • LogP : ~2.5–3.5 (moderate lipophilicity due to phenethyl and dimethoxymethyl balance).
  • Solubility : Higher than phenyl analogs due to dimethoxymethyl’s polarity .

Comparative Data:

  • Thiazolidine-2,4-dione UV Filters : λmax ~350 nm (similar to avobenzone), influenced by conjugated spacers .

Biological Activity

5-(Dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazolidine core substituted with dimethoxymethyl and phenethyl groups. This structural configuration may influence its interaction with biological targets.

Biological Activities

Antiviral Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related compounds like 5-(dimethoxymethyl)-2'-deoxyuridine have demonstrated potent antiviral effects against orthopoxviruses such as vaccinia and cowpox viruses. The antiviral activity is attributed to the hydrophilic nature of the substituents, which enhance binding to viral proteins .

Anticancer Properties
The compound's structural analogs have been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. The imidazolidine moiety may play a crucial role in modulating these enzymatic activities.

Antimicrobial Activity
Preliminary studies suggest that compounds within this class may also exhibit antimicrobial properties. The presence of functional groups capable of forming hydrogen bonds could facilitate interactions with microbial targets, leading to growth inhibition.

The biological effects of this compound are hypothesized to arise from its ability to bind to specific molecular targets such as enzymes or receptors involved in viral replication or cancer cell growth. The exact pathways remain under investigation but are likely linked to its structural characteristics that allow for effective molecular interactions.

Data Table: Summary of Biological Activities

Activity Related Compounds Mechanism References
Antiviral5-(Dimethoxymethyl)-2'-deoxyuridineInhibition of viral replication through enzyme targeting
AnticancerVarious imidazolidine derivativesEnzyme inhibition affecting cell proliferation
AntimicrobialStructural analogsDisruption of microbial cell functions

Case Studies

Several case studies have explored the therapeutic applications of compounds related to this compound:

  • Case Study on Antiviral Efficacy : A study evaluated the antiviral effects of a gem diether nucleoside against orthopoxviruses in human foreskin fibroblast cells. The results indicated that modifications at the 5-position significantly enhanced antiviral activity, suggesting similar potential for related compounds .
  • Cancer Treatment Exploration : Research focused on imidazolidine derivatives has shown promise in inhibiting tumor growth in vitro. These studies highlight the importance of structural modifications in enhancing anticancer efficacy.
  • Antimicrobial Investigations : Investigations into the antimicrobial properties of structurally similar compounds have demonstrated efficacy against various bacterial strains, reinforcing the need for further exploration into their therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione
Reactant of Route 2
5-(dimethoxymethyl)-5-phenethylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.